3,4-Diaminocyclobut-3-ene-1,2-dione

Beschreibung

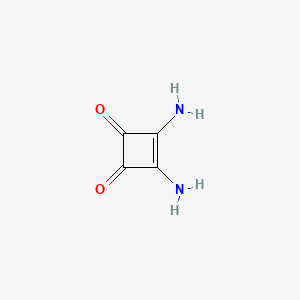

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4-diaminocyclobut-3-ene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c5-1-2(6)4(8)3(1)7/h5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUACDRFRFTWMHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C1=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381784 | |

| Record name | Squaramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5231-89-0 | |

| Record name | 3,4-Diamino-3-cyclobutene-1,2-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5231-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Squaramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | diaminocyclobut-3-ene-1,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SQUARAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q8TZB9ESJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Supramolecular Chemistry and Non Covalent Interactions of 3,4 Diaminocyclobut 3 Ene 1,2 Dione Derivatives

Elucidation of Hydrogen Bonding Networks in Squaramide Assemblies

The foundational characteristic of squaramide derivatives in supramolecular chemistry is their ability to form robust and predictable hydrogen bonding networks. The squaramide motif possesses both hydrogen bond donor (N-H) and acceptor (C=O) sites, facilitating the formation of extended, cooperative hydrogen-bonded chains. rsc.orgrsc.org This cooperativity, where the strength of each individual hydrogen bond is enhanced by the presence of neighboring bonds, is a key factor in the stability of squaramide assemblies. rsc.orgresearchgate.net

Studies on oligo-(phenylene-ethynylene) (OPE) rods linked to squaramides have demonstrated the formation of indefinite head-to-tail hydrogen-bonded arrays in the solid state. rsc.orgrsc.orguib.esresearcher.life These arrays involve both intramolecular and intermolecular hydrogen bonds. In solution, these intramolecularly hydrogen-bonded chains exhibit cooperative polarization, an effect that intensifies with the length of the OPE-squaramide conjugate. rsc.orgrsc.orgresearchgate.net This end-to-end polarization strengthens intermolecular interactions, leading to stronger self-association and more potent hydrogen bonding to other molecules. rsc.orgrsc.orgresearchgate.net

The geometry of the squaramide unit, with its restricted rotation around the C-N bond, favors an extended anti/anti conformation. nih.gov This conformation allows for the simultaneous participation of both N-H groups in hydrogen bonding, which is crucial for the formation of higher-order structures in both solution and the solid state. nih.gov The partial aromatic character of the squaramide ring further strengthens these directional hydrogen bonds, particularly in aqueous environments. universiteitleiden.nl

Anion Recognition and Selective Binding Studies

The exceptional hydrogen bonding capabilities of squaramides make them highly effective receptors for anions. benthamdirect.comdoi.org The rigid four-membered ring of the squaramide acts as an ideal pre-organized unit for binding anions through multiple hydrogen bonds. benthamdirect.comdoi.org This has led to the design and synthesis of a wide array of squaramide-based receptors for anion recognition, a significant area of research in recent years. benthamdirect.comdoi.orgrsc.org

Squaramide derivatives have demonstrated high levels of binding affinity for various anions, often surpassing that of analogous ureas and thioureas. nih.gov The presence of aromatic substituents on the N-H groups can further enhance this anion-binding capacity. acs.org However, care must be taken as certain substituents can lead to deprotonation in the presence of basic anions. acs.org

Extensive studies using techniques like ¹H NMR and UV/Vis absorption spectroscopy have been conducted to quantify the binding affinities of squaramide receptors for different anions. nih.govacs.org For instance, research on aliphatic symmetric squaramides has shown selective binding for chloride ions over bromide ions. acs.org The specific structure of the squaramide, including the nature of its substituents, plays a crucial role in determining its selectivity for particular anions. acs.org

Table 1: Anion Binding Affinities of Selected Squaramide Receptors

| Receptor | Anion | Association Constant (Kₐ, M⁻¹) | Solvent | Technique | Reference |

|---|---|---|---|---|---|

| Receptor 2 | TBACl | 390 ± 1.9% | Not Specified | NMR | nih.gov |

| Receptor 2 | KCl | 580 ± 3.2% | Not Specified | NMR | nih.gov |

| Receptor 5 | TBACl | 560 ± 0.5% | Not Specified | NMR | nih.gov |

| Receptor 5 | KCl | 710 ± 0.3% | Not Specified | NMR | nih.gov |

| SQS-1 | HPO₄²⁻ | Colorimetric Response | DMSO/H₂O | UV/Vis | nih.govnih.gov |

| N-tert-butyl sulfinyl squaramide | Cl⁻ | -12.5 kcal/mol (Binding Energy) | Chloroform | DFT Calculations | acs.org |

This table presents a selection of reported anion binding data for different squaramide-based receptors, highlighting the influence of receptor structure and the targeted anion on the binding affinity.

Design and Characterization of Self-Assembled Squaramide Architectures

The inherent self-associating properties of squaramides have been harnessed to construct a variety of well-defined supramolecular architectures. maynoothuniversity.ie These self-assembly processes are driven by a combination of non-covalent interactions, with hydrogen bonding playing a primary role. universiteitleiden.nl By modifying the chemical structure of the squaramide monomers, researchers can control the resulting self-assembled structures, which can range from nanoscale crystalline domains to fibrillar networks. nih.govnih.govmaynoothuniversity.ieresearchgate.net

For example, two novel self-assembled amphiphiles, SQS-1 and SQS-2, have been synthesized and shown to undergo self-assembly into distinct nanostructures. nih.govnih.govmaynoothuniversity.ieresearchgate.net Scanning electron microscopy (SEM) analysis revealed the formation of both crystalline domains and fibrillar films, demonstrating the influence of substituents on the hydrogen bonding properties and, consequently, the assembly behavior. nih.govnih.govmaynoothuniversity.ieresearchgate.net

In aqueous solutions, the self-assembly of squaramide-based monomers is often driven by a combination of the hydrophobic effect and directional hydrogen bonding. universiteitleiden.nl Interestingly, studies on amphiphilic aryl-squaramides have revealed an unprecedented self-assembly motif driven by dipolar π–π interactions between the squaramide rings and electron-deficient aryl groups, leading to the formation of hydrogels. rsc.org This contrasts with the more common hydrogen bond-driven or antiparallel stacking interactions, opening new avenues for the design of squaramide-based nanomaterials. rsc.org

Development of Squaramide-Based Receptors and Host Molecules

The robust anion binding and self-assembly characteristics of squaramides have made them attractive platforms for the development of functional receptors and host molecules. rsc.orgrsc.org These receptors are designed to selectively bind specific guest molecules, including anions and even ion pairs. nih.gov

A notable application is in the development of receptors for tetraalkylammonium compounds, where the squaramide ring establishes multiple O to C-H interactions. acs.org Tripodal receptors based on squaramide units have been synthesized and have shown the ability to form intracavity complexes with choline (B1196258) and acetylcholine, with association constants in the range of 10³ to 10⁴ M⁻¹. acs.org

Furthermore, ditopic receptors combining a squaramide anion-binding unit with a cation-binding domain, such as an 18-crown-6 (B118740) ether, have been developed. nih.gov These ion pair receptors have demonstrated the ability to bind and transport chloride salts, particularly KCl. nih.gov Remarkably, some of these receptors can even facilitate the transmembrane transport of highly polar and charge-dense amino acids like arginine and glutamate, a significant advancement in the field of small-molecule transporters. nih.gov The design of such sophisticated host molecules highlights the immense potential of squaramide derivatives in various applications, from sensing to molecular transport.

Coordination Chemistry of 3,4 Diaminocyclobut 3 Ene 1,2 Dione and Its Metal Complexes

Chelation Properties of the Diaminocyclobutenedione Ligand

3,4-Diaminocyclobut-3-ene-1,2-dione is a derivative of squaric acid and is classified as a vinylogous amide. rsc.org The ligand's structure, featuring a four-membered carbon ring with two amino groups and two carbonyl groups, allows for effective chelation with metal ions. The lone pair of electrons on the amide nitrogen can delocalize to the carbonyl oxygens through the π-system, leading to a zwitterionic form. mdpi.com This delocalization enhances its ability to form strong hydrogen bonds and coordinate with metal centers. mdpi.com

The squaramide ligand can act as a bidentate ligand, coordinating to metal ions through various atoms. Depending on the reaction conditions and the metal ion, it can coordinate through the nitrogen atoms of the amino groups or the oxygen atoms of the carbonyl groups. icm.edu.plresearchgate.netmdpi.com This versatility in coordination modes contributes to the formation of stable and diverse metal complex structures. The delocalization of electrons within the squaramide ring also results in a shorter than usual C-N bond, which restricts free rotation and contributes to the rigidity of the resulting metal complexes. mdpi.com

Synthesis and Structural Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound can be achieved through various methods. A common approach involves the reaction of a metal salt with the squaramide ligand in a suitable solvent, often under reflux. nih.govrasayanjournal.co.in For instance, metal complexes have been synthesized by reacting metal nitrates or chlorides with a solution of the ligand in a solvent like methanol (B129727) or a mixture of THF and methanol. nih.gov The resulting complexes can then be separated by filtration, washed, and dried. nih.gov

The structural characterization of these complexes is crucial for understanding their properties and potential applications. Techniques such as FT-IR spectroscopy, UV-Vis spectroscopy, elemental analysis, and single-crystal X-ray diffraction are commonly employed. icm.edu.plresearchgate.netresearchgate.net For example, in the characterization of various metal complexes, FT-IR spectroscopy helps to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the C=O and N-H groups upon complexation. researchgate.netsysrevpharm.org Single-crystal X-ray diffraction provides detailed information about the three-dimensional structure of the complexes, including bond lengths, bond angles, and the coordination geometry around the metal center. icm.edu.plresearchgate.net These studies have revealed that squaramide ligands can form mononuclear or polynuclear complexes with transition metals, often exhibiting octahedral or other well-defined geometries. icm.edu.plresearchgate.netresearchgate.net

Table 1: Examples of Synthesized Transition Metal Complexes and their Characterization Techniques

| Metal Ion | Ligand | Synthesis Method | Characterization Techniques | Reference |

| Co(II), Ni(II), Cu(II), Zn(II) | Macrocyclic ligand from 3,4-Diaminobenzophenone and Dibenzoylmethane/5-Chloroisatin | Template synthesis in methanol | IR, Electronic Spectroscopy, NMR, Mass Spectrometry, Elemental Analysis | rasayanjournal.co.in |

| Mn(II), Co(II), Ni(II), Zn(II) | 3,4-diamino-1,2,4-triazole | Reaction in aqueous solution | Single-crystal X-ray diffraction, FT-IR, Elemental Analysis | icm.edu.plresearchgate.net |

| Pt(II) | Squaramide-based ligands | Not specified | Not specified | acs.org |

| Cu(II) | Squaramide-based ligand | Postsynthetic exchange (PSE) | Not specified | rsc.org |

Investigation of Electronic and Spectroscopic Properties of Metal-Squaramide Adducts

The electronic and spectroscopic properties of metal-squaramide adducts are of significant interest as they provide insights into the nature of the metal-ligand bonding and the electronic structure of the complexes. libretexts.orgslideshare.netdu.edu.eg UV-Visible spectroscopy is a key technique used to study the electronic transitions within these complexes. du.edu.eg The absorption bands observed in the UV-Vis spectra are often attributed to d-d transitions of the metal ion or charge-transfer transitions between the metal and the ligand. slideshare.net The position and intensity of these bands can provide information about the coordination geometry and the ligand field strength. pvpcollegepatoda.orglibretexts.org

For instance, the electronic spectra of some transition metal complexes show strong absorption bands that confirm the coordination of the ligand to the metal. researchgate.net In some cases, the color of the complexes is a direct result of these electronic transitions. libretexts.org The study of these properties is often complemented by theoretical calculations, such as Density Functional Theory (DFT), which can help to elucidate the electronic structure and predict the spectroscopic behavior of the complexes. nih.gov The magnetic properties of these complexes are also investigated to determine the number of unpaired electrons and the spin state of the metal ion. libretexts.orgdu.edu.eg

Table 2: Spectroscopic Data for Representative Metal Complexes

| Complex Type | Spectroscopic Technique | Key Findings | Reference |

| Transition Metal Complexes with Schiff Bases | UV-Vis Spectroscopy | Strong absorption bands in the 550–580 nm region, confirming coordination. | researchgate.net |

| Iron(III) Squarate Complex | Mössbauer Spectroscopy, Magnetic Susceptibility | Dimeric structure with antiferromagnetic coupling between iron centers. | dtic.mil |

| Ruthenium(II) Poly(4-vinylpyridine) Complexes | Infrared Spectroscopy | Coordination of pyridine (B92270) nitrogen to ruthenium, information on the number of CO ligands. | kpi.ua |

| Co(II) and Ni(II) Complexes with a Tetradentate Ligand | Electronic Spectroscopy, Magnetic Moments | Octahedral geometry around the metal ions. | researchgate.net |

Applications of Metal Complexes in Chemical Sensing and Catalysis

Metal complexes derived from this compound are being explored for a range of applications, particularly in the fields of chemical sensing and catalysis. mdpi.comresearchgate.net The ability of the squaramide ligand to form stable complexes with specific metal ions, coupled with the potential for functionalization, makes these compounds promising candidates for the development of chemical sensors. acs.org For example, changes in the spectroscopic properties (e.g., color or fluorescence) of a metal-squaramide complex upon binding to a target analyte can be used for detection.

In the realm of catalysis, squaramide-based metal-organic frameworks (MOFs) and discrete molecular complexes have shown promise. mdpi.comrsc.org The well-defined structures and tunable properties of these materials make them effective catalysts for various organic transformations. mdpi.com For instance, Cu(II)-squaramide MOFs have been successfully employed as catalysts for the Friedel-Crafts reaction. rsc.org The catalytic activity is often attributed to the presence of Lewis acidic metal centers and the ability of the squaramide ligand to participate in hydrogen bonding, which can activate substrates and stabilize transition states. mdpi.com Research in this area is ongoing, with a focus on developing more efficient and selective catalysts for a broader range of chemical reactions. mdpi.com

Applications in Materials Science and Engineering

Development of Advanced Functional Materials Utilizing Cyclobutenedione Scaffolds

The cyclobutenedione moiety, the core of 3,4-diaminocyclobut-3-ene-1,2-dione, serves as a fundamental component in the synthesis of novel functional polymers. Its rigid, planar structure and versatile reactivity allow for its incorporation into polymer backbones, leading to materials with unique electronic and electrochemical properties.

One significant area of development is in energy storage. A patent has described the use of polymers derived from squaric acid monomers, including 3,4-diamino-3-cyclobutene-1,2-dione, as electrochemically active materials for cathodes in organic Li-ion batteries. google.com These polymers are reported to be both electronically and ionically conductive and can be designed to allow for battery cycling at high voltages (greater than 3.8 V). google.com The versatility in monomer selection allows for the tuning of the battery's reaction voltage. google.com

Furthermore, porous organic polymers (POPs) have been synthesized through the polycondensation of tritopic indole-based monomers with squaric acid. rsc.org These zwitterionic POPs exhibit high surface areas and can be doped with substances like lithium chloride to achieve significant proton conductivity, reaching values as high as 0.54 S cm⁻¹ at 90 °C and 90% relative humidity. rsc.org This high conductivity makes them promising candidates for applications in fuel cells and other ionic conduction technologies. rsc.org The synthesis of these polymers is often achieved through metal-free polycondensation, offering an efficient route to these advanced materials. rsc.org

The inherent properties of squaric acid derivatives also make them suitable for creating materials that function under anhydrous (water-free) conditions. Certain squaric acid derivatives have been shown to act as anhydrous proton conductors, with conductivities comparable to molten 1H-imidazole, a known proton conductor. rsc.orgnih.gov This opens up possibilities for their use in proton exchange membranes for fuel cells that can operate at higher temperatures without the need for humidification.

Chromophore Design and Optical Materials Research (e.g., Squaraine Dyes for Bioimaging)

The condensation of 3,4-disubstituted cyclobutene-1,2-diones, such as derivatives of this compound or its precursor squaric acid, with electron-rich aromatic or heterocyclic compounds yields a vibrant class of molecules known as squaraine dyes. researchgate.net These dyes are characterized by a donor-acceptor-donor (D-A-D) structure, with the electron-deficient four-membered ring of the cyclobutenedione acting as the acceptor. acs.orgnih.gov

Squaraine dyes exhibit exceptionally strong and sharp absorption bands, typically in the red to near-infrared (NIR) region of the electromagnetic spectrum (600-1000 nm), and often display high fluorescence quantum yields. researchgate.netCurrent time information in Bangalore, IN. Their key features include:

High Molar Extinction Coefficients: Often exceeding 10⁵ L mol⁻¹ cm⁻¹. rsc.org

Tunable Optical Properties: The absorption and emission wavelengths can be finely tuned by modifying the electron-donating groups attached to the central squaraine core. rsc.org

Excellent Photostability: Many squaraine dyes show good resistance to degradation by light. Current time information in Bangalore, IN.

These remarkable optical properties make squaraine dyes highly valuable for a range of applications, particularly in bioimaging. The NIR absorption and emission are ideal for biological applications as they fall within the "therapeutic window," where light can penetrate tissues more deeply with minimal interference from autofluorescence of biological molecules. Current time information in Bangalore, IN.

Unsymmetrical squaraines can be synthesized, allowing for the introduction of specific functional groups for conjugation to biomolecules, enhancing targeting specificity for imaging particular cells or tissues. Current time information in Bangalore, IN. For instance, glycoconjugated squaraine dyes have been developed for the selective optical imaging of cancer cells. acs.org However, the inherent hydrophobicity of many squaraine dyes can lead to aggregation in aqueous environments, which can quench their fluorescence. nih.gov To overcome this, they are often encapsulated within nanoparticle systems, such as quatsomes, which improves their solubility and stability in physiological conditions for applications like photodynamic therapy (PDT). nih.gov

| Squaraine Dye Type | Typical Absorption Max (nm) | Typical Emission Max (nm) | Key Features & Applications |

| Aniline-based | 630 - 670 researchgate.net | 650 - 700 researchgate.net | Used as fluorescent probes and labels in biomedical applications due to good photostability. researchgate.net |

| Indolenine-based | ~648 youtube.com | ~655 nih.gov | High quantum yields; used in bioimaging and as photosensitizers in photodynamic therapy. researchgate.netnih.gov |

| Benzothiophene (B83047)/Benzofuran-based | 672 - 674 acs.org | - | Explored for applications as organic semiconductors in OFETs. acs.orgnih.gov |

Photoinitiating Systems for Polymerization Processes

Recently, derivatives of the cyclobutenedione core, specifically squaraine dyes, have emerged as highly efficient photosensitizers for photoinitiating systems used in polymerization processes. rsc.org A photoinitiating system typically consists of a photosensitizer (the dye) that absorbs light and a co-initiator. Upon light absorption, the excited dye interacts with the co-initiator to generate reactive species, such as free radicals, which then initiate the polymerization of monomers like acrylates. rsc.orgrsc.org

The key advantages of using squaraine-based systems include:

Visible Light Sensitivity: They absorb strongly in the visible region of the spectrum (400-600 nm), allowing polymerization to be initiated by safe and low-energy light sources like LEDs. rsc.org

High Efficiency: Squaraine dyes possess high molar absorption coefficients, making them very effective at capturing light to start the polymerization process. rsc.org

Tunability: The chemical structure of the squaraine dye can be modified to fine-tune its photochemical properties and improve the photoinitiation ability of the system. rsc.org

Research has demonstrated that two-component photoinitiators based on squaraine dyes and their difluoroborate analogues, combined with various co-initiators, are effective for the radical polymerization of acrylate (B77674) monomers. rsc.org The efficiency of these systems depends on the specific structure of both the squaraine sensitizer (B1316253) and the co-initiator. rsc.org This research opens a pathway for designing new and highly efficient photoinitiating systems for both radical and cationic polymerization based on the versatile squaraine scaffold. rsc.org

Exploration in Electronic Materials

The unique D-A-D molecular framework of squaraine dyes, derived from the cyclobutenedione core, makes them attractive candidates for use in organic electronic materials. acs.orgnih.gov Their potential in this area is being actively explored, particularly for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and photodetectors. unimib.it

The synthesis of polymers incorporating the squaric acid moiety has led to materials with notable electronic properties. As mentioned previously, squaric acid-based polymers, including those made from 3,4-diamino-3-cyclobutene-1,2-dione, are being investigated as electronically and ionically conductive materials for battery cathodes. google.com Additionally, the precursor to the title compound, squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione), can be used to synthesize a squarate dianion, which serves as a building block for creating ordered, uncharged polymeric networks. These networks have potential applications in materials with electrical conductivity and nonlinear optical properties. sigmaaldrich.com

Researchers have synthesized and characterized novel squaraine dyes with benzothiophene and benzofuran (B130515) end groups to study their charge-transport properties. acs.orgnih.gov When incorporated into OFETs, these small molecules exhibited semiconducting behavior. The measured field-effect mobilities for these materials were in the range of 10⁻⁵ cm²/(V·s), and this mobility could be increased by thermal annealing. acs.orgnih.gov

Furthermore, squaraine dyes are being utilized as the active component in single-component shortwave infrared (SWIR) sensitive photodiodes. fluxim.com These devices have shown high external quantum efficiencies of over 40% at wavelengths beyond 1000 nm. By integrating these SWIR photodiodes with organic light-emitting diodes (OLEDs), it is possible to create upconversion photodetectors that convert SWIR photons into visible light, offering a potential alternative to traditional inorganic imaging technologies. fluxim.com

| Compound/Material | Application Area | Observed Property/Performance |

| Polymers from 3,4-diamino-3-cyclobutene-1,2-dione | Li-ion Battery Cathode | Electronically and ionically conductive; stable at >3.8 V. google.com |

| Squaric acid-derived POPs | Proton Conductor | Proton conductivity up to 0.54 S cm⁻¹ (doped). rsc.org |

| Anhydrous Squaric Acid Derivatives | Proton Conductor | Anhydrous proton conductivity of 2.3 × 10⁻³ S cm⁻¹ at 110 °C. rsc.orgnih.gov |

| SQ-BEN-THI / SQ-BEN-FUR | Organic Field-Effect Transistor (OFET) | Field-effect mobility of ~4.0-5.4 × 10⁻⁵ cm²/(V·s). acs.orgnih.gov |

| Squaraine Dyes | Shortwave Infrared (SWIR) Photodiode | >40% external quantum efficiency beyond 1000 nm. fluxim.com |

Bioisosteric Replacements and Medicinal Chemistry Applications of 3,4 Diaminocyclobut 3 Ene 1,2 Dione

Squaramides as Non-Classical Bioisosteres of Carboxylic Acids

Squaramides have been successfully employed as non-classical bioisosteres of carboxylic acids. researchgate.netnih.gov While lacking a traditional carboxyl group, squaric acid exhibits significant acidity due to the inductive effects of its oxygen atoms and resonance stabilization. researchgate.net This allows squaramide derivatives to mimic the acidic nature and hydrophilic characteristics of carboxylic acids, which are present in over 450 marketed drugs. sci-hub.se The replacement of a carboxylic acid with a squaramide can address liabilities associated with the former, such as poor cell permeability and metabolic instability. sci-hub.seproquest.com

An important application of this bioisosteric relationship is in the development of antagonists for the N-methyl-D-aspartate (NMDA) receptor. Researchers have designed squaramide-containing compounds that effectively mimic the α-amino acid portion of phosphonate-based and glutamic acid-based NMDA receptor antagonists. nih.gov

| Original Functional Group | Squaramide Bioisostere | Therapeutic Target | Reference |

| Carboxylic Acid | Squaramide | NMDA Receptor | nih.gov |

Squaramides as Bioisosteres of α-Amino Acids

The squaramide moiety can also serve as a bioisostere for α-amino acids. researchgate.netchemicalbook.com The zwitterionic form of a squaramide, resulting from the interaction between the NH group and a carbonyl oxygen, can mimic the α-ammonium carboxylate motif found in α-amino acids. chemicalbook.com This mimicry is further supported by the restricted rotation around the C-N bonds, which influences the conformation of the molecule. chemicalbook.com

This bioisosteric replacement has been explored in the design of various therapeutic agents. For instance, functionalized α-amino acids provide a platform for constructing receptors for ion pairs, where the squaramide can be introduced to create specific binding domains. researchgate.net

| Original Functional Group | Squaramide Bioisostere | Application | Reference |

| α-Amino Acid | Squaramide | Ion Pair Receptors | researchgate.net |

Mimicry of Urea (B33335) and Guanidine (B92328) Functionalities

Squaramides are widely recognized as effective bioisosteres for urea, thiourea, and guanidine functionalities. acs.orgnih.gov This is attributed to their similar hydrogen bonding capabilities and their ability to adopt defined conformations within drug molecules. acs.org The squaramide scaffold possesses both hydrogen bond donors (N-H groups) and acceptors (carbonyl oxygens), allowing it to engage in similar intermolecular interactions as ureas and guanidines. researchgate.netchemicalbook.com

The replacement of a urea group with a squaramide has been shown to potentially enhance therapeutic activity, metabolic stability, and aqueous solubility. nih.gov For example, in the development of inosine (B1671953) monophosphate dehydrogenase (IMPDH) inhibitors, replacing a urea motif with a squaramide led to potent antiparasitic activity. nih.gov The strength of hydrogen bonds formed by squaramides is often comparable to or greater than that of analogous ureas. nih.gov

| Original Functional Group | Squaramide Bioisostere | Key Feature | Reference |

| Urea | Squaramide | Enhanced H-bonding, stability | nih.gov |

| Guanidine | Squaramide | Similar H-bonding pattern | acs.org |

| Thiourea | Squaramide | Bioisosteric replacement | acs.org |

Bioisosteric Replacement for Phosphate (B84403) and Pyrophosphate Linkages

The squaramide moiety has been investigated as a neutral bioisostere for phosphate and pyrophosphate groups. nih.govresearchgate.net This is particularly relevant in the design of nucleotide and oligonucleotide analogs, where the negatively charged phosphate backbone can lead to poor membrane permeability and susceptibility to enzymatic degradation. nih.gov The partial negative charge on the carbonyl oxygens of the squaramide allows it to coordinate with metal ions like magnesium, mimicking the behavior of a phosphate group. nih.gov

Researchers have synthesized oligonucleotide analogues where a squaramide linkage replaces the natural phosphodiester bond. nih.gov These squaramide-based modifications have been shown to bind to the active sites of enzymes such as the DNA repair exonuclease SNM1A. nih.govox.ac.uk Furthermore, squaramides have been used as isosteres for phospholipids (B1166683) in the development of liposome-based therapies. nih.gov

| Original Functional Group | Squaramide Bioisostere | Application | Reference |

| Phosphate | Squaramide | Oligonucleotide analogues | nih.govox.ac.uk |

| Pyrophosphate | Squaramide | Nucleotide analogues | researchgate.net |

Exploration of Squaramides as Nucleobase Substitutes

While the use of squaramides as bioisosteres for other functional groups is well-established, their application as substitutes for nucleobases is a more recent area of exploration. researchgate.net Preliminary investigations have reported the synthesis of carbocyclic nucleoside analogues where a squaramide derivative acts as a nucleobase mimic. researchgate.net Specifically, compounds such as 3-Amino-4-((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino-cyclobut-3-ene-1,2-dione have been synthesized and evaluated for their potential anticancer and antiviral activities. researchgate.net This novel application opens up new avenues for the design of modified nucleosides with unique biological properties.

| Squaramide-based Nucleoside Analogue | Potential Application | Reference |

| 3-Amino-4-((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino-cyclobut-3-ene-1,2-dione | Anticancer, Antiviral | researchgate.net |

| 3-((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino-4-methoxycyclobut-3-ene-1,2-dione | Anticancer, Antiviral | researchgate.net |

Organocatalysis Utilizing 3,4 Diaminocyclobut 3 Ene 1,2 Dione Derivatives

Development of Bifunctional Squaramide Organocatalysts

The development of bifunctional squaramide organocatalysts has been a pivotal advancement in the field of organocatalysis. These catalysts incorporate both a hydrogen-bond-donating squaramide moiety and a hydrogen-bond-accepting or Brønsted base site, typically a tertiary amine, within a single molecular framework. wikipedia.orgrsc.org This dual functionality allows for the simultaneous activation of both the nucleophile and the electrophile in a chemical reaction. rsc.org

The synthesis of these catalysts is often straightforward and modular, allowing for systematic tuning of their steric and electronic properties. nih.govacs.org A common synthetic route involves the sequential reaction of 3,4-dimethoxycyclobut-3-ene-1,2-dione (dimethyl squarate) with two different amines. acs.orgpkusz.edu.cn One amine is typically a chiral scaffold, such as a cinchona alkaloid or a derivative of 1,2-diaminocyclohexane, which introduces the stereocontrol element. organic-chemistry.orgacs.org The other amine can be varied to modulate the catalyst's acidity and steric bulk. nih.gov This modularity has enabled the creation of a diverse library of squaramide catalysts tailored for specific applications. nih.govacs.org

The squaramide core possesses a rigid, planar structure with two N-H groups capable of forming strong hydrogen bonds. researchgate.netnih.gov The acidity of these N-H protons is enhanced by the electron-withdrawing nature of the adjacent carbonyl groups, making squaramides effective hydrogen bond donors. nih.govmdpi.com The incorporation of a basic functional group, such as a tertiary amine, provides a site for deprotonation of the nucleophile, thereby increasing its reactivity. wikipedia.org The spatial arrangement of these two functional groups is crucial for the catalyst's activity and selectivity. rsc.org

Application in Asymmetric Catalysis and Enantioselective Transformations

Bifunctional squaramide organocatalysts have proven to be highly effective in a wide array of asymmetric transformations, consistently affording products with high yields and excellent enantioselectivities. organic-chemistry.orgresearchgate.net Their broad applicability stems from their ability to activate a variety of substrates through hydrogen bonding. wikipedia.org

One of the most well-studied applications is the Michael addition reaction. For instance, cinchona alkaloid-derived squaramides catalyze the conjugate addition of 1,3-dicarbonyl compounds to β-nitrostyrenes with high efficiency, even at catalyst loadings as low as 0.1 mol%. nih.govorganic-chemistry.org These reactions typically proceed with excellent yields and enantiomeric excesses (ee) often exceeding 95%. acs.orgorganic-chemistry.org Squaramide catalysts have also been successfully employed in the Michael addition of diphenyl phosphite (B83602) to nitroalkenes and masked acyl cyanides to enones. acs.orgnih.gov

The table below summarizes the performance of a representative squaramide catalyst in the Michael addition of 2,4-pentanedione to various β-nitrostyrenes. organic-chemistry.org

| Entry | β-Nitrostyrene Substituent | Yield (%) | ee (%) |

| 1 | H | 98 | 97 |

| 2 | 4-Cl | 98 | 97 |

| 3 | 4-CH₃ | 98 | 97 |

| 4 | 2-Cl | 95 | 98 |

| 5 | 2-Br | 96 | 98 |

Squaramides have also been utilized in enantioselective Friedel-Crafts reactions of indoles with imines, providing access to chiral indole (B1671886) derivatives. pkusz.edu.cnresearchgate.net Furthermore, they have been applied in Mannich reactions, mdpi.com aldol (B89426) reactions, acs.org and Diels-Alder reactions, thieme-connect.com demonstrating their versatility in carbon-carbon bond formation. The success of these catalysts is often attributed to the well-defined chiral pocket created by the rigid squaramide scaffold and the chiral backbone, which effectively controls the stereochemical outcome of the reaction. researchgate.net

The following table showcases the application of a squaramide catalyst in the asymmetric Michael addition of diphenyl phosphite to various nitroalkenes. nih.gov

| Entry | Nitroalkene | Time (min) | Yield (%) | ee (%) |

| 1 | trans-β-Nitrostyrene | 5 | 92 | 97 |

| 2 | 4-Methyl-trans-β-nitrostyrene | 5 | 93 | 97 |

| 3 | 4-Methoxy-trans-β-nitrostyrene | 5 | 91 | 97 |

| 4 | 4-Chloro-trans-β-nitrostyrene | 5 | 93 | 98 |

| 5 | 2-Chloro-trans-β-nitrostyrene | 30 | 85 | 99 |

Role as Hydrogen Bond Donor Catalysts in Organic Reactions

The catalytic activity of squaramides is fundamentally rooted in their ability to act as potent hydrogen bond donors. nih.govorganic-chemistry.org The squaramide moiety features two acidic N-H protons that can form a dual hydrogen-bonding interaction with an electrophilic substrate. organic-chemistry.org This interaction polarizes the substrate, rendering it more susceptible to nucleophilic attack. wikipedia.org The rigid and planar geometry of the cyclobutene-1,2-dione ring pre-organizes the two N-H groups for effective bidentate coordination to a substrate. nih.gov

In bifunctional squaramide catalysis, the squaramide's hydrogen bonds activate the electrophile, while the basic site (e.g., a tertiary amine) deprotonates the nucleophile, bringing both reactants into close proximity within the chiral environment of the catalyst. rsc.org This simultaneous, cooperative activation is a key feature that contributes to the high efficiency and stereoselectivity of these catalysts. researchgate.net

The hydrogen-bonding ability of squaramides has been compared to that of thioureas, another prominent class of hydrogen-bond-donating organocatalysts. nih.gov While both are effective, squaramides possess distinct structural features. The distance between the two N-H protons in squaramides is larger than in thioureas, and the N-H bonds are coplanar with the four-membered ring. nih.gov These differences can lead to distinct modes of substrate activation and, in some cases, superior catalytic activity for squaramides. nih.gov The enhanced acidity of the squaramide N-H protons compared to ureas and thioureas can also lead to stronger interactions with substrates. mdpi.com

Mechanistic Investigations of Squaramide-Catalyzed Processes

Mechanistic studies have been crucial in understanding the mode of action of squaramide catalysts and in the rational design of new catalytic systems. A combination of experimental techniques, such as in situ IR and ¹H-NMR spectroscopy, and computational studies have been employed to elucidate the catalytic cycle. rsc.orgresearchgate.net

The generally accepted mechanism for bifunctional squaramide-catalyzed reactions, such as the Michael addition, involves the formation of a ternary complex between the catalyst, the nucleophile, and the electrophile. rsc.org Kinetic studies have often shown a first-order dependence on the concentrations of the catalyst, the nucleophile, and the electrophile, supporting the involvement of all three species in the rate-determining step. rsc.orgresearchgate.net

¹H-NMR studies have provided evidence for the formation of a complex between the catalyst and the nucleophile as a pre-equilibrium step. rsc.org The squaramide's N-H protons interact with the electrophile (e.g., the nitro group of a nitroalkene), while the basic amine of the catalyst interacts with the acidic proton of the nucleophile (e.g., a 1,3-dicarbonyl compound). rsc.org This dual activation brings the two reactants together in a specific orientation, facilitating the enantioselective carbon-carbon bond formation. rsc.org

Computational studies, often using Density Functional Theory (DFT), have been instrumental in modeling the transition states of squaramide-catalyzed reactions. nih.govnih.govresearchgate.net These studies have corroborated the proposed mechanism of dual activation and have helped to explain the origin of the observed stereoselectivity. nih.gov The calculations often reveal a network of non-covalent interactions, including hydrogen bonds and C-H···O interactions, that stabilize the transition state and dictate the facial selectivity of the reaction. nih.gov In some complex reactions, the squaramide catalyst has been shown to act in a trifunctional manner. nih.govscispace.com

Future Directions and Emerging Research Avenues for 3,4 Diaminocyclobut 3 Ene 1,2 Dione

Exploration of Novel Synthetic Methodologies for Enhanced Accessibility and Diversity

While established methods for synthesizing squaramides exist, the development of more efficient, sustainable, and versatile synthetic routes remains a critical area of future research. rsc.orgbeilstein-journals.org Current methodologies often require harsh reaction conditions or multi-step procedures, which can limit the accessibility and structural diversity of squaramide derivatives. rsc.org

Future efforts are expected to focus on the following:

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions is a growing trend in organic synthesis. dntb.gov.ua Future synthetic strategies for squaramides will likely incorporate principles of green chemistry to minimize their environmental impact. A recent development showcases a paper-based platform for squaramide synthesis, offering a low-cost and sustainable alternative to conventional methods. rsc.org

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and scalability. The application of flow chemistry to squaramide synthesis could enable the rapid and efficient production of a wide range of derivatives.

Diversity-Oriented Synthesis: Developing synthetic methods that allow for the rapid generation of large and structurally diverse libraries of squaramide derivatives is crucial for drug discovery and materials science applications. rsc.org This will facilitate the exploration of structure-activity relationships and the identification of compounds with optimized properties.

| Synthetic Methodology | Key Advantages | Recent Findings |

| One-Pot Synthesis | Reduced reaction time, energy consumption, and purification steps; improved yields. google.com | Demonstrated efficiency in synthesizing biologically active squaramide structures, often with better results than stepwise approaches. google.com |

| Paper-Based Platform | Low-cost, streamlined, sustainable, avoids extensive purification and expensive equipment. rsc.org | Successful synthesis of 36 squaramide-based compounds, including 30 novel entities, showcasing versatility for both small- and large-scale reactions. rsc.org |

| Post-Polymerization Functionalization | Versatile method for incorporating squaramide moieties into polymers. nih.gov | Successfully synthesized water-soluble squaramide-functionalized copolymers for anion recognition. nih.gov |

Advanced Computational Modeling for Rational Design of Squaramide-Based Systems

Computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules. stmjournals.com In the context of squaramides, advanced computational methods are expected to play an increasingly important role in several areas:

Predicting Binding Affinities: For drug discovery applications, computational models can be used to predict the binding affinity of squaramide-based ligands for their biological targets. mdpi.com This can help to prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.

Understanding Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of squaramide-catalyzed reactions. This knowledge can be used to design more efficient and selective catalysts.

Designing Novel Materials: Computational simulations can be employed to predict the properties of squaramide-based materials, such as their electronic, optical, and mechanical properties. This will facilitate the in-silico design of new materials with tailored functionalities. For example, theoretical studies of noncovalent interactions can provide insights into the catalytic and adsorbent capabilities of squaramide-based metal-organic frameworks (MOFs). researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: The integration of quantum mechanics and molecular mechanics allows for the accurate investigation of large biomolecular systems. stmjournals.com This approach can be particularly useful for studying the interactions of squaramide-based drugs with their protein targets.

Integration into Multifunctional Material Platforms

The unique properties of squaramides make them attractive building blocks for the construction of advanced functional materials. researchgate.net Future research in this area will likely focus on the integration of squaramides into multifunctional material platforms, leading to the development of:

Metal-Organic Frameworks (MOFs): The rigid structure and hydrogen-bonding capabilities of squaramides make them excellent ligands for the construction of MOFs. mdpi.com These materials have potential applications in gas storage, separation, and catalysis. researchgate.netmdpi.com The introduction of squaramide units can enhance the structural stability and catalytic performance of MOFs. mdpi.com

Supramolecular Polymers: The ability of squaramides to form strong and directional hydrogen bonds can be exploited to construct well-defined supramolecular polymers. These materials can exhibit interesting properties, such as self-healing and stimuli-responsiveness.

Sensors: Squaramide-based receptors have shown promise for the selective recognition of anions. nih.govmaynoothuniversity.ie Future research will focus on developing highly sensitive and selective squaramide-based sensors for environmental and biomedical applications. Water-soluble squaramide-functionalized copolymers are being developed to overcome the solubility issues of many anion sensors. nih.gov

Organic Electronics: The electronic properties of squaramides can be tuned through chemical modification, making them potential candidates for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Recent research has explored the development of squaramide-based catholytes for redox flow batteries. acs.org

Innovation in Targeted Therapeutic Strategies and Bioisosteric Design

The squaramide scaffold has proven to be a valuable pharmacophore in medicinal chemistry. rsc.orgresearchgate.net Its ability to mimic the hydrogen-bonding patterns of common functional groups, such as ureas and amides, makes it an attractive bioisostere. nih.govnih.gov Future research in this area will focus on:

Targeted Drug Delivery: Squaramide-based linkers can be used to conjugate drugs to targeting moieties, such as antibodies or peptides, to achieve targeted drug delivery. This can improve the efficacy and reduce the side effects of therapeutic agents. A squaramide-based self-immolative spacer has been designed for controlled drug release. dntb.gov.ua

Development of Novel Drug Candidates: The structural and electronic properties of squaramides can be readily modified to optimize their pharmacological properties. nih.gov This will facilitate the development of new drug candidates for a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases. researchgate.netnih.goveurekaselect.com For instance, 3,4-diaminocyclobut-3-ene-1,2-dione derivatives have been identified as potent CXCR2 receptor antagonists for treating inflammatory conditions. nih.govnih.gov

Bioisosteric Replacement: The use of squaramides as bioisosteric replacements for other functional groups will continue to be a valuable strategy in drug design. nih.govresearchgate.net This can lead to the discovery of new compounds with improved potency, selectivity, and pharmacokinetic properties. Squaramides are known bioisosteres for ureas, thioureas, guanidines, and cyanoguanidines. rsc.orgresearchgate.net

| Therapeutic Strategy | Application of Squaramide | Research Highlight |

| Targeted Drug Delivery | As a linker for conjugating drugs to targeting moieties. | Design of a squaramide-based self-immolative spacer for controlled enzymatic drug release. dntb.gov.ua |

| Novel Drug Candidates | As a core scaffold for developing new therapeutic agents. | Discovery of this compound-based CXCR2 receptor antagonists for inflammatory disorders. nih.govnih.gov |

| Bioisosteric Design | As a replacement for functional groups like ureas, thioureas, and amides to improve drug properties. | Squaramides have been successfully employed as bioisosteres, leading to more potent compounds in drug discovery programs. researchgate.netnih.gov |

Expansion of Catalytic Applications to New Chemical Transformations

Squaramides have emerged as powerful hydrogen-bond-donating organocatalysts for a variety of chemical transformations. rsc.org Their ability to activate substrates through hydrogen bonding has enabled the development of new and efficient catalytic reactions. Future research in this area will focus on:

Asymmetric Catalysis: The development of chiral squaramide catalysts for asymmetric synthesis is a major area of ongoing research. beilstein-journals.org This will provide access to enantiomerically pure compounds, which are of great importance in the pharmaceutical and agrochemical industries.

New Reaction Discovery: The application of squaramide catalysis to new and challenging chemical transformations is a key goal. This will expand the synthetic utility of squaramides and provide new tools for organic synthesis.

Tandem Catalysis: The integration of squaramide catalysis with other catalytic systems, such as transition metal catalysis, could enable the development of novel tandem reactions. This would allow for the synthesis of complex molecules in a single step.

Phase-Transfer Catalysis: Novel chiral crown ether-squaramide organocatalysts have been synthesized and applied as phase-transfer catalysts in asymmetric reactions, such as the α-alkylation of malonic esters. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for 3,4-Diaminocyclobut-3-ene-1,2-dione, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via nucleophilic substitution of squaric acid derivatives. For example, reacting diethyl squarate with amines (e.g., tert-amylamine) in ethanol at room temperature for 24 hours yields intermediates like 3-(alkylamino)-4-ethoxy-cyclobutene-dione, with isolated yields up to 90% after purification . Key parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control (room temperature minimizes side reactions), and stoichiometric balance.

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation or hydrolysis. Purity should be verified via HPLC before use, as impurities can catalyze degradation. Handle in fume hoods with nitrile gloves and lab coats to avoid dermal exposure, which may cause irritation .

Q. What spectroscopic techniques are critical for characterizing this compound’s structural and electronic properties?

- Methodology : Use IR-linear dichroism (IR-LD) spectroscopy to assign vibrational modes and predict stereochemistry in nematic liquid crystal suspensions. Complementary techniques include:

- NMR : H and C NMR to confirm substitution patterns (e.g., amine vs. carbonyl protons).

- Mass spectrometry : High-resolution ESI-MS for molecular weight validation (112.09 g/mol) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks .

Advanced Research Questions

Q. How does this compound enable the design of functionally selective CB1 receptor modulators?

- Methodology : The compound serves as a bioisostere for urea in allosteric modulator design. SAR studies show that replacing urea with the cyclobutene-dione scaffold (e.g., in GAT358) reduces inverse agonist effects while preserving negative allosteric modulation (NAM) of CB1 receptors. Functional selectivity is assessed via β-arrestin recruitment assays vs. cAMP signaling . In vivo, GAT358 attenuates opioid withdrawal symptoms without blocking antinociception, validated through conditioned place preference and mesocorticolimbic dopamine release assays .

Q. What are the comparative reactivity trends between this compound and its alkoxy-substituted analogs?

- Methodology : Reactivity varies with substituents:

- Methoxy/ethoxy derivatives : Undergo nucleophilic substitution (e.g., with amines) more readily due to electron-withdrawing carbonyl groups, forming squaramides .

- Hydroxy derivatives (squaric acid) : Exhibit stronger hydrogen-bonding but lower thermal stability (>300°C decomposition) .

- Butoxy derivatives : Increased steric hindrance slows reactions but enhances solubility in non-polar solvents .

Q. How can computational modeling predict the binding interactions of squaramide derivatives with biological targets?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to simulate interactions between the cyclobutene-dione core and CB1 receptor allosteric pockets. Focus on:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.